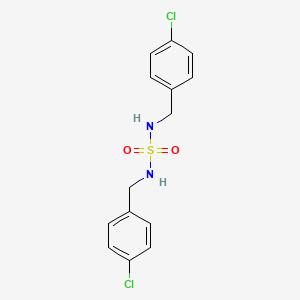

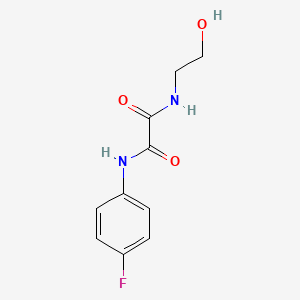

![molecular formula C15H12N2OS B2365789 1-{4-[(1,3-苯并噻唑-2-基)氨基]苯基}乙酮 CAS No. 74661-40-8](/img/structure/B2365789.png)

1-{4-[(1,3-苯并噻唑-2-基)氨基]苯基}乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity , and are used in the synthesis of a wide variety of aromatic azoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are developed using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” can be inferred from its name. It contains a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings . The compound also contains an ethan-1-one group attached to the benzothiazole via a phenyl ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are known to undergo a variety of chemical reactions . These reactions provide a powerful, modern tools for the design of a wide variety of aromatic azoles .科学研究应用

Antitubercular Activity

Specific Scientific Field

Medicinal Chemistry and Drug Development

Summary of the Application

“1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” derivatives have shown promising antitubercular activity. Researchers have synthesized various benzothiazole-based compounds and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit better inhibition potency compared to standard reference drugs .

Experimental Procedures

The synthesis of benzothiazole derivatives involves several synthetic pathways, including:

Results and Outcomes

Anticancer Activity

Specific Scientific Field

Oncology and Cancer Research

Summary of the Application

Some derivatives of “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” have demonstrated anticancer properties. For example, compound 10ec induced apoptosis in BT-474 breast cancer cells. Clonogenic assays revealed concentration-dependent inhibition of colony formation .

Experimental Procedures

Results and Outcomes

Antibacterial Activity

Specific Scientific Field

Microbiology and Infectious Diseases

Summary of the Application

Benzothiazole derivatives, including those based on “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one,” were evaluated for antimicrobial properties. These compounds exhibited activity against gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

Experimental Procedures

Results and Outcomes

未来方向

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are of great interest due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials based on these compounds . The development of effective and ecologically friendly synthesis methods is also a promising area of research .

属性

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPDDDSFYSEZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

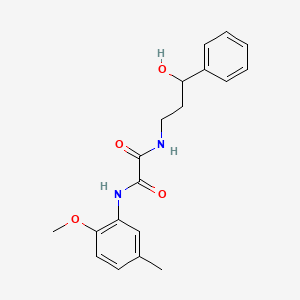

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)

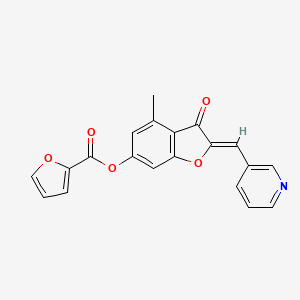

![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)

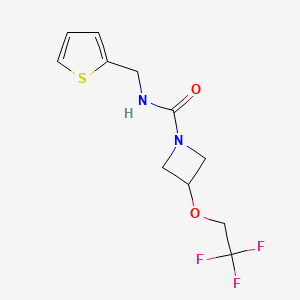

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide](/img/structure/B2365713.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)

![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)